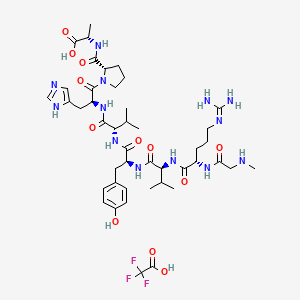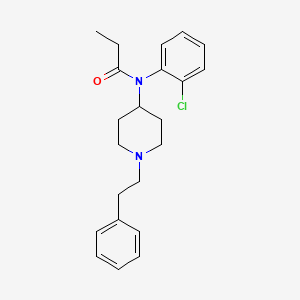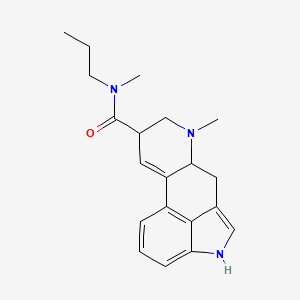
Lysergic acid N-(methylpropyl)amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LAMPA (solution), also known as lysergic acid methylpropylamide, is a lysergamide compound. It is structurally related to lysergic acid diethylamide (LSD) and is categorized as a hallucinogen. LAMPA is primarily used as an analytical reference material in forensic and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LAMPA involves the reaction of lysergic acid with methylpropylamine. The process typically requires the use of solvents such as acetonitrile and involves careful control of reaction conditions to ensure the desired product is obtained. The reaction is usually carried out under an inert atmosphere to prevent oxidation and degradation of the sensitive lysergic acid derivative .
Industrial Production Methods
Industrial production of LAMPA follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often purified using techniques such as chromatography to ensure it meets the required standards for analytical reference materials .
Chemical Reactions Analysis
Types of Reactions
LAMPA undergoes various chemical reactions, including:
Oxidation: LAMPA can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups on the lysergic acid backbone.
Substitution: Substitution reactions can introduce different alkyl or aryl groups to the lysergic acid structure
Common Reagents and Conditions
Common reagents used in the reactions of LAMPA include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or aryl halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lysergic acid derivatives, while substitution reactions can produce various alkyl or aryl lysergamides .
Scientific Research Applications
LAMPA is used extensively in scientific research, particularly in the fields of:
Chemistry: As an analytical reference material for the differentiation and confirmation of lysergic acid derivatives.
Biology: In studies related to the effects of lysergamides on biological systems.
Medicine: As a potential compound for studying the effects of hallucinogens and their therapeutic applications.
Industry: In the development of analytical methods for the detection and quantification of lysergic acid derivatives in various samples
Mechanism of Action
LAMPA exerts its effects by interacting with serotonin receptors in the brain. It is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the modulation of mood, perception, and cognition. The activation of this receptor leads to the characteristic hallucinogenic effects of lysergamides .
Comparison with Similar Compounds
Similar Compounds
Lysergic acid diethylamide (LSD): A well-known hallucinogen with a similar structure to LAMPA.
Lysergic acid ethylamide (LAE): Another lysergamide with similar properties.
Lysergic acid hydroxyethylamide (LHEA): A compound with similar pharmacological effects
Uniqueness of LAMPA
LAMPA is unique in its specific substitution pattern, which gives it distinct pharmacological properties compared to other lysergamides. Its use as an analytical reference material makes it valuable for forensic and research applications, particularly in the differentiation and confirmation of lysergic acid derivatives .
Properties
IUPAC Name |
N,7-dimethyl-N-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-4-8-22(2)20(24)14-9-16-15-6-5-7-17-19(15)13(11-21-17)10-18(16)23(3)12-14/h5-7,9,11,14,18,21H,4,8,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRJGQXHVRNZRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![12,25-dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one](/img/structure/B10821260.png)
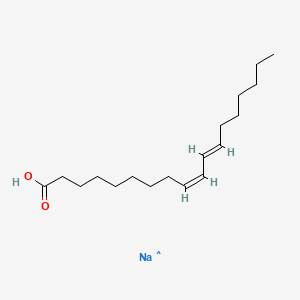
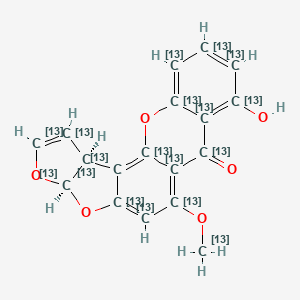

![2-[13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821284.png)

![N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-15-methylhexadecanamide;N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-14-methylpentadecanamide;N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradecanamide;N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-12-methyltridecanamide](/img/structure/B10821291.png)
![(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid;dihydrate](/img/structure/B10821295.png)
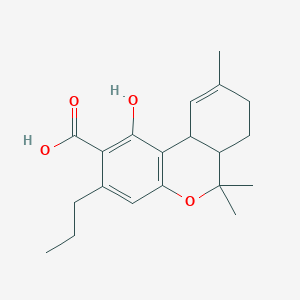
![2-Methylpropyl 2-[[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10821324.png)
